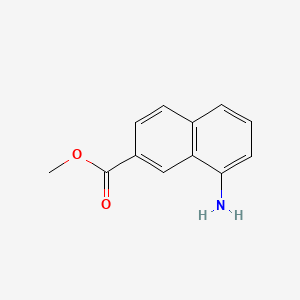

Methyl 8-amino-2-naphthoate

Description

Methyl 8-amino-2-naphthoate is a naphthalene-derived compound featuring an amino (-NH₂) group at the 8-position and a methyl ester (-COOCH₃) at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the formation of aminals and imines when reacted with aldehydes like formaldehyde . Its structural framework enables reactivity at both the amino and ester functional groups, making it valuable for pharmaceutical and materials chemistry applications.

Propriétés

Numéro CAS |

168901-53-9 |

|---|---|

Formule moléculaire |

C12H11NO2 |

Poids moléculaire |

201.225 |

Nom IUPAC |

methyl 8-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7H,13H2,1H3 |

Clé InChI |

WVPKJZOHAGFBBA-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=CC=C2N)C=C1 |

Synonymes |

2-Naphthalenecarboxylicacid,8-amino-,methylester(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Influence on Reactivity

Methyl 5-methoxy-8-aryl-1-naphthoate

- Structure : Features a methoxy (-OCH₃) group at the 5-position and an aryl substituent at the 8-position.

- Reactivity: The methoxy group acts as an electron-donating substituent, enhancing aromatic stability and directing electrophilic substitution. Unlike Methyl 8-amino-2-naphthoate, it lacks nucleophilic amino groups, limiting its utility in imine/aminal formation .

- Applications : Primarily used in Pd-catalyzed coupling reactions under basic conditions (Cs₂CO₃/THF/H₂O) .

Methyl Salicylate

- Structure : A methyl ester of salicylic acid with a hydroxyl (-OH) group adjacent to the ester.

- Reactivity: The hydroxyl group enables intramolecular hydrogen bonding, increasing stability and resistance to hydrolysis compared to Methyl 8-amino-2-naphthoate. Its applications focus on anti-inflammatory agents rather than synthetic intermediates .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure : Complex bicyclic diterpenes with methyl ester termini.

- Reactivity: Hydrophobic backbone limits solubility in polar solvents, contrasting with the polar amino group in Methyl 8-amino-2-naphthoate. These esters are primarily studied in natural product chemistry for their role in plant resin biosynthesis .

Physical and Chemical Properties

While direct data for Methyl 8-amino-2-naphthoate is scarce, comparisons can be inferred from related methyl esters (Table 1):

Notes:

- The amino group in Methyl 8-amino-2-naphthoate enhances nucleophilicity, enabling condensation reactions absent in methoxy- or hydroxyl-substituted analogs.

- Steric hindrance in diterpene esters reduces reactivity compared to planar naphthalene derivatives.

Q & A

Q. What are the optimal synthetic routes for Methyl 8-amino-2-naphthoate, considering yield and purity?

Q. How can researchers characterize the purity of Methyl 8-amino-2-naphthoate using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm ester and amine functionality. Key signals include the methoxy group (~3.9 ppm, singlet) and aromatic protons (7.0–8.5 ppm). FT-IR should show C=O stretch (~1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹). HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) quantifies purity. Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. What solvent systems are recommended for Methyl 8-amino-2-naphthoate in chromatographic analyses?

- Methodological Answer : Use reverse-phase HPLC with mobile phases like acetonitrile/water (60:40 v/v) + 0.1% formic acid to enhance peak symmetry. For TLC, ethyl acetate/hexane (3:7) with UV visualization is effective. Ensure solubility in DMSO or DMF for stock solutions, but avoid halogenated solvents (e.g., chloroform) due to potential amine reactivity .

Advanced Research Questions

Q. How should researchers design in vivo and in vitro studies to assess Methyl 8-amino-2-naphthoate’s toxicity?

- Methodological Answer :

- In vitro : Use human liver cell lines (e.g., HepG2) for metabolic toxicity screening. Measure IC₅₀ via MTT assays and monitor apoptosis markers (e.g., caspase-3). Include positive controls (e.g., naphthalene derivatives) and vehicle controls (DMSO < 0.1%).

- In vivo : Follow OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure in rodents). Monitor biomarkers like serum ALT/AST for hepatotoxicity. Ensure randomization, blinding, and compliance with risk-of-bias criteria (e.g., dose allocation concealment, outcome reporting) .

Q. How can HPLC methods be validated for quantifying Methyl 8-amino-2-naphthoate in biological matrices?

- Methodological Answer : Validate according to ICH Q2(R1) guidelines:

- Linearity : 5-point calibration curve (0.1–50 µg/mL) in plasma/urine.

- Accuracy/Precision : Spike recovery (≥85%) and ≤15% RSD.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

Use internal standards (e.g., deuterated analogs) to correct matrix effects. Stability tests (freeze-thaw, short-term storage) are critical for bioanalytical reliability .

Q. What strategies resolve contradictions in toxicity data between studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dose regimens, species differences). Replicate studies under standardized conditions (e.g., ISO 10993 for biocompatibility). Use toxicokinetic modeling to correlate exposure levels with adverse outcomes. Cross-reference with structural analogs (e.g., 2-methylnaphthalene) to infer mechanistic plausibility .

Q. How do pH and temperature impact Methyl 8-amino-2-naphthoate’s stability and degradation pathways?

- Methodological Answer : Perform accelerated stability studies (ICH Q1A):

- pH Stability : Test buffers (pH 3–9) at 25°C. Monitor degradation via HPLC. Acidic conditions may hydrolyze the ester group.

- Thermal Stability : Store samples at 40°C/75% RH for 4 weeks. Degradation products (e.g., 8-amino-2-naphthoic acid) indicate ester bond susceptibility. Use Arrhenius plots to predict shelf life .

Q. What are best practices for ensuring reproducibility in experimental results?

- Methodological Answer :

- Precision : Triplicate measurements with statistical analysis (ANOVA, p < 0.05).

- Documentation : Detailed protocols for synthesis, instrumentation parameters, and data processing.

- Collaborative Trials : Inter-laboratory validation using shared reference standards.

Address batch-to-batch variability by characterizing starting materials (e.g., 8-amino-2-naphthoic acid purity ≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.